molecular formula C8H8N4O2 B2481191 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1005631-12-8

1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2481191
CAS No.: 1005631-12-8
M. Wt: 192.178
InChI Key: UZKICSZQRWOVKR-UHFFFAOYSA-N
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Description

1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H8N4O2 and its molecular weight is 192.178. The purity is usually 95%.
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Scientific Research Applications

Functionalization and Synthesis

  • Functionalization Reactions : The compound 1H-pyrazole-3-carboxylic acid, similar in structure to 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid, has been used in various functionalization reactions. For instance, it has been converted into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with aminophenol derivatives, providing yields ranging from 34-53% (Yıldırım & Kandemirli, 2006).

  • Synthesis of Coordination Complexes : Novel pyrazole-dicarboxylate acid derivatives, structurally related to this compound, have been synthesized and used to form mononuclear CuII/CoII coordination complexes. These complexes have been characterized by various techniques including NMR and ESI-MS (Radi et al., 2015).

  • Crystal Structure Studies : The synthesis and characterization of various pyrazole carboxylic acid derivatives, including this compound, have been instrumental in understanding crystal structures and molecular interactions. These studies involve X-ray diffraction and computational methods for structural analysis (Shen et al., 2012).

Chemical Properties and Reactions

  • Cyclization and Chemical Reactions : This compound has been used in cyclization reactions and as a precursor for various chemical transformations. It has been converted into ester, amide, and other derivatives, showcasing its versatility in organic synthesis (Akçamur et al., 1997).

  • Formation of Novel Compounds : The compound serves as a starting material for the synthesis of a variety of novel chemical entities. These entities are significant in the development of new materials and potential pharmaceutical agents (Martins et al., 2002).

Material Science and Supercapacitive Performance

  • Electrode Material for Supercapacitors : Derivatives of pyrazole carboxylic acid, which include this compound, have been explored as electrode materials for supercapacitors. These studies focus on their specific capacitance, rate capability, and cycling stability, indicating potential applications in energy storage technologies (Feng et al., 2019).

Safety and Hazards

Like all chemicals, pyrazole compounds should be handled with care. Safety data sheets provide information on the potential hazards of these compounds, as well as precautions for safe handling and use .

Future Directions

Research into pyrazole compounds is ongoing, with many studies focusing on the synthesis of new derivatives and the exploration of their biological activities . These compounds have potential applications in various fields, including medicinal chemistry, due to their diverse pharmacological effects .

Properties

IUPAC Name

1-(pyrazol-1-ylmethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c13-8(14)7-2-5-12(10-7)6-11-4-1-3-9-11/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKICSZQRWOVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.